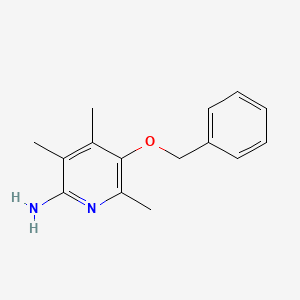

5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine

Description

5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine (CAS: 1444335-07-2) is a pyridine derivative featuring a benzyloxy group at the 5-position and methyl substituents at the 3-, 4-, and 6-positions of the aromatic ring. This compound is primarily utilized in research and development (R&D) as a synthetic intermediate, particularly in the preparation of urea derivatives and heterocyclic polymers . Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 242.32 g/mol. The benzyloxy group enhances lipophilicity, while the methyl groups contribute to steric hindrance and electronic stabilization of the pyridine core.

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

3,4,6-trimethyl-5-phenylmethoxypyridin-2-amine |

InChI |

InChI=1S/C15H18N2O/c1-10-11(2)15(16)17-12(3)14(10)18-9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H2,16,17) |

InChI Key |

LRFIBIQSNRGBAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=C1OCC2=CC=CC=C2)C)N)C |

Origin of Product |

United States |

Preparation Methods

Method A: CuBr-Catalyzed Reaction

- Substrate: 3-(benzyloxy)-5-bromopyridine

- Catalyst: CuBr (0.1 equiv)

- Solvent: Methanolic ammonia

- Temperature: 130°C, 24 hours

- Yield : 30–55%.

Method B: CuSO4-Mediated Reaction

- Substrate: 3-(benzyloxy)-5-bromopyridine

- Catalyst: CuSO4 (0.5 equiv)

- Solvent: 10% ammonium hydroxide

- Temperature: 180°C, 24 hours

- Yield : 45–60%.

| Parameter | CuBr Method | CuSO4 Method |

|---|---|---|

| Catalyst Load | 0.1 equiv | 0.5 equiv |

| Reaction Temperature | 130°C | 180°C |

| Yield | 30–55% | 45–60% |

Multi-Step Synthesis from Pyridoxine Hydrochloride

A six-step sequence starting from pyridoxine·HCl introduces amino groups via Buchwald-Hartwig amination :

Steps :

- Benzylation : Protect hydroxyl groups with benzyl ethers.

- Bromination : Introduce bromine at C6 using NBS.

- Amination : Apply palladium(0) catalysis (e.g., Pd(dba)₂) with amines.

- Debenzylation : Remove protecting groups via hydrogenolysis.

- Enables diverse amino substituents (e.g., alkyl, aryl amines).

- Biological Relevance : Derivatives show antiangiogenic activity in CAM assays.

Debenzylation Strategies

Post-synthetic deprotection is critical for final product isolation. Two methods are prevalent:

Method 1: Hydrogenolytic Debenzylation

- Conditions : Pd/C (10 wt%), H₂ balloon, methanol, rt.

- Yield : >90%.

Method 2: BCl3-Mediated Deprotection

- Conditions : BCl3 (2 equiv), CH₂Cl₂, 0°C → rt.

- Yield : 70–85%.

| Method | Catalyst | Solvent | Yield |

|---|---|---|---|

| Hydrogenolysis | Pd/C | Methanol | >90% |

| BCl3 | None | CH₂Cl₂ | 70–85% |

N-Acylation for Functionalization

To modify the amine group, N-acylation is performed using acyl chlorides:

- Conditions : Triethylamine (1.4 equiv), acyl chloride (1.2 equiv), CH₂Cl₂, rt.

- Yield : 35–75% for acetamide derivatives.

Example :

- Product : N-(5-(benzyloxy)pyridin-3-yl)acetamide

- Characterization : ¹H NMR (DMSO-d₆) δ 8.34–8.27 (m, 1H), 2.07 (s, 3H, CH₃).

Purification and Analysis

- Chromatography : Silica gel (CHCl₃/MeOH or DCM/MeOH) for intermediate purification.

- NMR Validation : Key signals include benzyloxy protons (δ 5.09–5.16 ppm) and methyl groups (δ 2.07–2.10 ppm).

Summary of Optimized Routes

| Method | Key Advantage | Yield Range |

|---|---|---|

| CuSO4 Amination | Higher yield than CuBr | 45–60% |

| Buchwald-Hartwig | Diverse substituents | 65–80%* |

| Hydrogenolytic Debenzyl | High efficiency | >90% |

*Yield for brominated intermediate.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the nitro group (if present) or the pyridine ring, leading to the formation of amines or dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or alkoxides (for nucleophilic substitution) are employed.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amines, dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

- Synthesis of IBD Inhibitors Alkoxy, ureido, thioureido, carbamato, and sulfonamido groups can replace amino groups to create new derivatives of 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine to test their efficacy against IBD .

- Inhibitory Activity Some compounds with substructures like (4-propylphenyl)amino, (6-chloropyridin-3-yl)amino, and (5-phenyl-1,3,4-thiadiazol-2-yl)amino at the C(6)-position demonstrate significant inhibitory effects against TNF-α-induced cell adhesion, which is relevant to IBD treatment . These compounds have shown >75% inhibitory effect against TNF-α-induced cell adhesion between monocyte and colon epithelial cells at 1 μM concentration .

- Comparison with Existing Treatments Compared to 5-aminosalicylic acid (5-ASA), a common IBD treatment, certain derivatives of 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine exhibit more potent in vitro activity . For instance, 5-ASA shows only 3.5% inhibitory activity at a 1 μM concentration, suggesting that the new compounds could be more effective .

- In vivo Efficacy Animal studies using rats with TNBS-induced colon inflammation have confirmed the in vivo efficacy of these compounds . Oral administration at a dose of 1 mg/kg has shown improvements in disease parameters such as colon and body weight recovery and reduced myeloperoxidase (MPO) levels .

Benzyloxy Group in Drug Discovery

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine can be contextualized by comparing it to analogous pyridine and pyrimidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Substituent Effects: Benzyloxy vs. Methyl Groups: The 3,4,6-trimethyl substitution in the target compound creates significant steric hindrance, which may limit reactivity at the pyridine nitrogen but stabilize the aromatic system .

Heterocyclic Core Differences :

- Pyrimidine analogs (e.g., 5-(Benzyloxy)pyrimidin-2-amine) exhibit additional hydrogen-bonding sites due to the dual nitrogen atoms, which could improve binding affinity in biological targets .

Electronic Modulation :

- Bromine or nitro substituents (e.g., in 3-(Benzyloxy)-5-bromopyridin-2-amine or 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine) introduce electron-withdrawing effects, reducing basicity and altering reaction pathways .

Applications :

- The target compound’s use in synthesizing urea derivatives (e.g., 1-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-3-propylurea) highlights its utility in constructing complex heterocycles .

- Compounds with halogen substituents (e.g., bromine) are valuable in cross-coupling reactions for pharmaceutical intermediates .

Biological Activity

5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in anti-inflammatory and antitumor contexts. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine can be described as follows:

- Chemical Formula : C_{15}H_{18}N_{2}O

- Molecular Weight : 246.31 g/mol

- IUPAC Name : 5-(benzyloxy)-3,4,6-trimethylpyridin-2-amine

Anti-inflammatory Activity

Research indicates that 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine exhibits significant anti-inflammatory properties. In a study focusing on its mechanism of action, it was shown to inhibit the expression of inflammatory cytokines such as TNF-α and IL-6. The compound's efficacy was evaluated through in vitro assays where it demonstrated a notable reduction in cytokine levels compared to control groups.

Table 1: Inhibitory Effects on Cytokine Expression

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine | 75% | 70% |

| Control (5-Aminosalicylic Acid) | 3.5% | 10% |

The compound's mechanism involves the downregulation of COX-2 expression and subsequent decrease in prostaglandin synthesis, which is crucial in mediating inflammation .

Antitumor Activity

In addition to its anti-inflammatory properties, this compound has shown promising antitumor activity. A study reported its effectiveness against various cancer cell lines with a focus on its cytotoxic effects.

Table 2: Antitumor Activity Against Different Cell Lines

| Cell Line | GI50 (µM) | Comparison Control (5-FU) GI50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 10.47 | 22.60 |

| A549 (Lung) | 7.24 | 22.60 |

| K562 (Leukemia) | 14.12 | 22.60 |

The study utilized molecular docking techniques to confirm the binding affinity of the compound to key targets involved in tumor proliferation pathways .

Case Studies

-

Inflammatory Bowel Disease (IBD) :

In vivo studies have demonstrated that oral administration of this compound significantly improved disease parameters in rat models of IBD. The treatment resulted in a recovery of body weight and reduced colon inflammation markers such as myeloperoxidase levels . -

Cancer Treatment :

A series of experiments evaluated the compound's effects on tumor growth in xenograft models. The results indicated a substantial reduction in tumor size compared to untreated controls, suggesting potential for development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine is influenced by its structural features. Modifications at various positions on the pyridine ring have been explored to enhance potency and selectivity against specific targets.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group at C(5) | Increased anti-inflammatory activity |

| Methyl Group at C(4) | Enhanced cytotoxicity |

These insights guide further research into optimizing derivatives for specific therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for preparing 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine?

Methodological Answer:

The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:

Benzyloxy Group Introduction : Protection of hydroxyl or amino groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Methylation : Selective methylation of pyridine positions using methyl iodide or dimethyl sulfate, often under reflux in aprotic solvents like dichloromethane (DCM) .

Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization from ethanol/ether mixtures to isolate the final compound .

Key Validation : Confirm structure via -NMR (e.g., aromatic protons at δ 7.3–7.5 ppm for benzyl groups) and HRMS for molecular ion verification .

Basic: How is the purity and identity of 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine verified?

Methodological Answer:

- Chromatography : TLC (e.g., alumina plates, CH₂Cl₂ mobile phase) for preliminary purity assessment .

- Spectroscopy :

- Mass Spectrometry : HRMS (ESI) for exact mass determination (e.g., [M+H]⁺ calculated vs. observed) .

Advanced: What strategies optimize regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:

- Directed Metalation : Use of Lewis acids (e.g., LDA) to deprotonate specific positions, guided by directing groups (e.g., benzyloxy) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction at C-5, leveraging halogenated intermediates (e.g., bromopyridine derivatives) .

- Protection/Deprotection : Temporary protection of the amine group (e.g., Boc or Fmoc) to prevent unwanted side reactions during methylation .

Data Contradiction Note : Competing methylation at C-4 vs. C-6 may require kinetic control (low-temperature reactions) to favor desired regioselectivity .

Advanced: How can computational methods predict reactivity or stability of derivatives like urea/thiourea analogs?

Methodological Answer:

- DFT Calculations : Study transition states for urea formation (e.g., propyl isocyanate reactions) to predict activation energies and regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics .

- Non-Covalent Interactions : Identify stabilizing intramolecular hydrogen bonds (e.g., N-H⋯O) in thiourea derivatives using Natural Bond Orbital (NBO) analysis .

Case Study : DFT revealed Z-isomer stability in γ-alkylidenebutenolides via planar conformations and weak C-H⋯O interactions .

Advanced: What are the challenges in crystallizing 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine, and how are they addressed?

Methodological Answer:

- Solvent Selection : Slow evaporation from ethanol/ether mixtures promotes nucleation .

- Hydrogen Bonding : N-H⋯N interactions form dimeric motifs (R₂²(8) ring patterns), while intramolecular N-H⋯O bonds reduce conformational flexibility .

- Crystallography : Single-crystal X-ray diffraction (293 K, Mo-Kα radiation) resolves methyl group orientations and confirms benzyloxy positioning .

Data Note : Displacement ellipsoids (30% probability) and Hirshfeld surfaces help visualize packing efficiency .

Basic: How are derivatives like 1-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)urea synthesized?

Methodological Answer:

- Reagent Choice : React the amine with isocyanates (e.g., propyl isocyanate) in DCM at room temperature for 40 h .

- Workup : Precipitation via ether dilution, followed by washing with acetone to remove unreacted reagents .

- Yield Optimization : Excess isocyanate (1.2 eq.) and anhydrous conditions minimize side products .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitutions?

Methodological Answer:

- Electron-Donating Groups (EDGs) : Benzyloxy (at C-5) activates the ring toward electrophilic attack at C-4 and C-6 via resonance .

- Steric Effects : 3,4,6-Trimethyl groups hinder electrophile access to C-2, directing reactions to less hindered positions .

- Hammett Analysis : Quantify substituent effects using σ values; EDGs lower reaction activation energy by stabilizing intermediates .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (potential irritant) .

- Ventilation : Use fume hoods due to volatility of solvents (e.g., DCM, THF) during synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What analytical techniques resolve conflicting data on tautomeric forms of this compound?

Methodological Answer:

- Variable Temperature NMR : Monitor proton shifts (e.g., NH₂) to detect tautomeric equilibria .

- X-ray Photoelectron Spectroscopy (XPS) : Differentiate amine vs. imine forms via N 1s binding energies .

- IR Correlation : Compare experimental vs. computed spectra (e.g., B3LYP/6-311+G(d,p)) to assign tautomers .

Advanced: How can mechanistic studies improve yield in thiourea derivative synthesis?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., carbamothioyl intermediate formation) .

- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate thiourea cyclization .

- Side Reaction Mitigation : Use scavengers (e.g., molecular sieves) to remove water and prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.